molecular formula C6H4Cl2O2 B13965375 2-Furancarbonyl chloride, 3-(chloromethyl)- CAS No. 246178-73-4

2-Furancarbonyl chloride, 3-(chloromethyl)-

Cat. No.: B13965375
CAS No.: 246178-73-4
M. Wt: 179.00 g/mol
InChI Key: BBZHEHJSAQYKNL-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 3-(chloromethyl)- is an organic compound with the molecular formula C6H4Cl2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a carbonyl chloride and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonyl chloride, 3-(chloromethyl)- typically involves the chlorination of 2-furancarboxylic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, 3-(chloromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used under mild conditions (room temperature to 50°C).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Amides and Esters: From nucleophilic substitution reactions.

    Furanones and Tetrahydrofuran Derivatives: From oxidation and reduction reactions.

    Pyrazoles and Other Heterocycles: From cyclization reactions.

Scientific Research Applications

2-Furancarbonyl chloride, 3-(chloromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, 3-(chloromethyl)- is primarily based on its reactivity towards nucleophiles. The carbonyl chloride and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various synthetic applications to modify and functionalize molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarbonyl chloride: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.

    3-Furancarbonyl chloride, 2-(chloromethyl)-: Isomeric compound with different reactivity and applications.

    2-Furancarboxylic acid: Precursor to 2-Furancarbonyl chloride, 3-(chloromethyl)-, used in similar synthetic applications.

Uniqueness

2-Furancarbonyl chloride, 3-(chloromethyl)- is unique due to the presence of both the carbonyl chloride and chloromethyl groups, which confer high reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

CAS No.

246178-73-4

Molecular Formula

C6H4Cl2O2

Molecular Weight

179.00 g/mol

IUPAC Name

3-(chloromethyl)furan-2-carbonyl chloride

InChI

InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2

InChI Key

BBZHEHJSAQYKNL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CCl)C(=O)Cl

Origin of Product

United States

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